6-Bromohex-2-enoic acid

Description

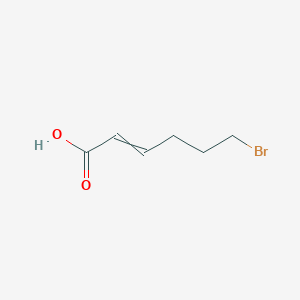

Structure

2D Structure

3D Structure

Properties

CAS No. |

920007-12-1 |

|---|---|

Molecular Formula |

C6H9BrO2 |

Molecular Weight |

193.04 g/mol |

IUPAC Name |

6-bromohex-2-enoic acid |

InChI |

InChI=1S/C6H9BrO2/c7-5-3-1-2-4-6(8)9/h2,4H,1,3,5H2,(H,8,9) |

InChI Key |

NHVKDSAQOMWSFX-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=CC(=O)O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromohex 2 Enoic Acid and Its Derivatives

Established Reaction Pathways for 6-Bromohex-2-enoic Acid Synthesis

Bromination Strategies for Hex-2-enoic Acid Precursors

A primary strategy for the synthesis of this compound involves the selective bromination of a suitable precursor, such as hex-2-enoic acid or its ester derivatives. One common approach is allylic bromination, which introduces a bromine atom at the carbon adjacent to a double bond. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. The reaction proceeds via a free radical chain mechanism. The stability of the allylic radical intermediate is a key driving force for the selectivity of this reaction. masterorganicchemistry.comchemistrysteps.comlibretexts.org

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the allylic position of the hex-2-enoic acid precursor, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to yield the allylic bromide and a new bromine radical, which propagates the chain. chemistrysteps.comlibretexts.org It is important to maintain a low concentration of Br₂ to suppress competing electrophilic addition to the double bond. chemistrysteps.com

In some cases, allylic bromination can lead to a mixture of products due to allylic rearrangement, where the double bond shifts its position. The distribution of these products can be influenced by factors such as the reaction conditions and the substitution pattern of the alkene. masterorganicchemistry.comyoutube.com

Dehydrobromination Reactions in the Generation of Unsaturated Bromo Acids

Dehydrobromination is an elimination reaction that involves the removal of a hydrogen and a bromine atom from adjacent carbon atoms to form a double bond. This strategy can be employed to introduce unsaturation into a bromo-substituted carboxylic acid precursor. For instance, the dehydrobromination of an α,β-dibromohexanoic acid derivative can lead to the formation of an α,β-unsaturated bromo acid.

This type of reaction is typically promoted by a base. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination. A well-established method for the synthesis of alk-2-ynoic acid esters involves a bromination-dehydrobromination sequence starting from alk-2-enoic acid esters. thieme-connect.de This suggests that a partial dehydrobromination of a dibrominated precursor could potentially yield the desired unsaturated bromo acid.

Ring-Opening Reactions of Lactones for Related Bromohexanoic Acids

The ring-opening of lactones provides an alternative route to substituted carboxylic acids. While not a direct synthesis of this compound, this methodology can be used to prepare related bromohexanoic acids which could then be further functionalized. For example, a method for the α-bromination of lactones has been developed that proceeds through a ring-opening and subsequent intramolecular cyclization. In this process, the lactone is first ring-opened with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield an α-bromocarboxylic acid. nih.gov This intermediate could potentially be isolated or used in situ for further transformations.

The ring-opening of δ-valerolactone, for instance, can be effected by frustrated Lewis pairs, leading to zwitterionic species. rsc.org While this particular example does not involve bromination, it highlights the reactivity of lactones towards ring-opening, a principle that could be adapted for the synthesis of bromohexanoic acids by employing appropriate bromine-containing nucleophiles or reagents. The general principle of ring-opening polymerization (ROP) of lactones is also a well-studied area, driven by the release of ring strain. rsc.orgcsbsju.edulibretexts.org

Stereoselective Approaches in the Synthesis of (E)-6-Bromohex-2-enoic Acid

The geometry of the double bond in this compound is a key stereochemical feature. The synthesis of the (E)-isomer is often desired for specific applications. While direct stereoselective syntheses of (E)-6-bromohex-2-enoic acid are not extensively documented in readily available literature, principles of stereoselective synthesis for related α,β-unsaturated esters can be applied.

For example, stereoselective syntheses of the methyl esters of (E)- and (Z)-2-methyl-6-oxohept-2-enoic acid have been reported, demonstrating that control over the double bond geometry is achievable. researchgate.net Methods such as the Horner-Wadsworth-Emmons reaction or the Wittig reaction can be employed to control the stereochemistry of the newly formed double bond. The choice of reagents and reaction conditions in these olefination reactions is crucial for achieving high stereoselectivity. Additionally, homoallylboration of aldehydes has been shown to be a method for the stereoselective synthesis of E-alkenes. brandeis.edu

Novel Catalytic Systems in the Preparation of this compound Analogues

Recent advances in catalysis offer new possibilities for the synthesis of this compound and its analogues. These methods often provide milder reaction conditions and improved selectivity.

Photoredox Catalysis in Related Allylation Processes

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. This methodology utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates under mild conditions.

Metal-Mediated Alkenylation and Cross-Coupling Preparations

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The preparation of this compound derivatives can be envisioned through strategies such as the Suzuki-Miyaura and Negishi couplings, which are widely used for the formation of C(sp²)–C(sp²) bonds. nobelprize.org

In a hypothetical Suzuki-Miyaura approach, a suitable vinylboron species could be coupled with a bromo-containing electrophile in the presence of a palladium catalyst and a base. For instance, the coupling of a boronic acid or ester derivative of a C4-bromoalkene with a vinyl halide containing a protected carboxylic acid function could yield the carbon skeleton of the target molecule. The general mechanism for such a reaction involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. nobelprize.org

The Negishi coupling offers an alternative, often complementary, approach utilizing organozinc reagents, which are known for their high reactivity and functional group tolerance. nobelprize.org A plausible route could involve the reaction of a halo-substituted zinc reagent with a vinyl halide partner. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity.

While direct synthesis of this compound via these methods is not extensively documented, the principles can be applied to the synthesis of its esters or other protected derivatives. The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions that could be adapted for this purpose.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 75-95 |

| Negishi | PdCl₂(dppf) | dppf | - | THF | 70-90 |

| Heck Alkenylation | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 60-85 |

This table presents generalized conditions for the respective cross-coupling reactions and may require optimization for the specific synthesis of this compound derivatives.

Mechanochemical Synthetic Strategies for Related Compounds

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and sustainable alternative to traditional solvent-based synthesis. These reactions are often performed in a ball mill, where the mechanical energy from grinding or milling provides the activation energy for the reaction.

The synthesis of α,β-unsaturated carboxylic acids and their derivatives has been explored using mechanochemical methods. For instance, Knoevenagel condensations and Wittig-type reactions, which can form the carbon-carbon double bond present in this compound, have been successfully carried out under mechanochemical conditions. These solvent-free or low-solvent methods offer advantages such as reduced waste, shorter reaction times, and sometimes, unique reactivity compared to solution-phase synthesis. rsc.orgrsc.org

While a direct mechanochemical synthesis of this compound has not been specifically reported, related transformations suggest its feasibility. For example, the mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids demonstrates that complex bond formations can be achieved under these conditions. rsc.orgrsc.org A hypothetical mechanochemical approach to a precursor of this compound could involve the condensation of an appropriate aldehyde and a malonic acid derivative, followed by a halogenation step.

The following table outlines potential mechanochemical reactions that could be adapted for the synthesis of precursors to or derivatives of this compound.

| Reaction Type | Reactants | Catalyst/Additive | Conditions | Potential Product |

| Knoevenagel Condensation | Aldehyde, Malonic Acid Derivative | Piperidine | Ball Milling | α,β-Unsaturated Carboxylic Acid |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | - | Ball Milling | Alkene |

| Halogenation | Unsaturated Acid | N-Bromosuccinimide | Ball Milling | Bromo-unsaturated Acid |

This table illustrates plausible mechanochemical routes based on established methodologies for similar compounds.

Chemical Reactivity and Transformational Studies of 6 Bromohex 2 Enoic Acid

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in 6-bromohex-2-enoic acid is part of an α,β-unsaturated carbonyl system. This conjugation significantly influences its reactivity, making it susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Addition Reactions

Electrophilic addition to the double bond of α,β-unsaturated carboxylic acids is a well-established class of reactions. In the case of this compound, the reaction is initiated by the attack of an electrophile on the electron-rich double bond. The presence of the electron-withdrawing carboxylic acid group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, reactions with strong electrophiles can still proceed.

One of the most common electrophilic additions is halolactonization, where the addition of a halogen (like bromine or iodine) is followed by an intramolecular attack by the carboxylate group. This reaction would lead to the formation of a five- or six-membered lactone ring, depending on the regioselectivity of the initial halogen attack. For this compound, treatment with an electrophilic halogen source (e.g., I2 in the presence of a base) would likely result in the formation of a γ-lactone.

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reactant | Reagent | Predicted Major Product |

| This compound | HBr | 2,3-Dibromo-6-bromohexanoic acid |

| This compound | I2, NaHCO3 | 5-(1-Bromo-3-iodopropyl)dihydrofuran-2(3H)-one |

Nucleophilic Addition Reactions

The carbon-carbon double bond in this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carboxylic acid. This type of reaction, known as conjugate addition or Michael addition, involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system. libretexts.orgopenstax.org This reaction is highly valuable for the formation of new carbon-carbon and carbon-heteroatom bonds.

A wide range of nucleophiles, including amines, thiols, and carbanions (such as those derived from organocuprates), can participate in conjugate addition reactions with α,β-unsaturated carboxylic acids and their derivatives. libretexts.org For this compound, the reaction with a nucleophile would lead to the formation of a 3-substituted-6-bromohexanoic acid derivative.

Table 2: Examples of Nucleophilic Conjugate Addition

| Nucleophile | Product Structure |

| R2NH (Secondary Amine) | R2N-CH(CH2Br)-CH2-COOH |

| RSH (Thiol) | RS-CH(CH2Br)-CH2-COOH |

| R2CuLi (Organocuprate) | R-CH(CH2Br)-CH2-COOH |

Cycloaddition Reactions, including [2+2] Photocycloadditions of Related Alkenes

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The double bond of this compound can potentially participate in various cycloaddition reactions, such as the Diels-Alder reaction or [2+2] cycloadditions.

In a Diels-Alder reaction, an α,β-unsaturated carbonyl compound can act as a dienophile. wikipedia.orglibretexts.orgopenstax.org Therefore, this compound could react with a conjugated diene to form a cyclohexene (B86901) derivative. The stereochemistry and regiochemistry of the product would be governed by the principles of the Diels-Alder reaction.

Photochemical [2+2] cycloadditions are another class of reactions that alkenes can undergo. fiveable.me These reactions typically require UV light and can be used to form four-membered rings. While specific examples involving this compound are not documented, related α,β-unsaturated systems are known to participate in such reactions.

Reactivity at the Bromine Substituent

The bromine atom at the 6-position is attached to a primary carbon, making it a good leaving group in nucleophilic substitution reactions and also susceptible to radical-based transformations.

Nucleophilic Substitution Reactions and Derivatives

The primary alkyl bromide in this compound is susceptible to nucleophilic substitution, primarily through an SN2 mechanism. wikipedia.org A variety of nucleophiles can displace the bromide ion, leading to a wide range of derivatives. These reactions are typically carried out in a polar aprotic solvent to favor the SN2 pathway.

A particularly interesting application of this reactivity is intramolecular nucleophilic substitution. If the carboxylic acid is deprotonated, the resulting carboxylate can act as an internal nucleophile, attacking the carbon bearing the bromine atom. This would lead to the formation of a cyclic ester, a lactone. Given the six-carbon chain, this intramolecular cyclization would result in the formation of a tetrahydropyran-2-one ring.

Table 3: Products of Nucleophilic Substitution at the Bromine Center

| Nucleophile | Reagent Example | Product |

| Hydroxide | NaOH | 6-Hydroxyhex-2-enoic acid |

| Cyanide | NaCN | 7-Cyanohept-2-enoic acid |

| Azide (B81097) | NaN3 | 6-Azidohex-2-enoic acid |

| Carboxylate (intramolecular) | NaH | Tetrahydro-2H-pyran-2-one |

Radical Reactions Initiated at the Bromine Center

The carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by radical initiators (like AIBN) or photochemically. The resulting radical can then participate in a variety of reactions, with intramolecular cyclization being a prominent pathway for appropriately structured molecules. wikipedia.org

For this compound, the formation of a radical at the 6-position would be followed by a rapid intramolecular addition to the carbon-carbon double bond. According to Baldwin's rules, a 5-exo-trig cyclization is favored over a 6-endo-trig cyclization. This would lead to the formation of a five-membered ring, specifically a substituted cyclopentylacetic acid derivative. wikipedia.orgnih.gov This type of radical cyclization is a powerful method for the synthesis of five-membered rings. princeton.edu

Table 4: Predicted Radical Cyclization Product

| Initiator | Reaction Type | Predicted Major Product |

| Bu3SnH, AIBN | 5-exo-trig radical cyclization | (Cyclopentylmethyl)carboxylic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck Coupling with related bromoalkenes)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Among these, the Heck reaction, also known as the Mizoroki-Heck reaction, is a prominent method for the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of substituted alkenes. wikipedia.org Given the structure of this compound, which contains a bromoalkane moiety, its vinyl halide-like reactivity can be compared to substrates in Heck-type couplings.

The general mechanism of the Heck reaction involves a catalytic cycle with a palladium(0) species. libretexts.orgyoutube.com The key steps are:

Oxidative Addition: The palladium(0) catalyst reacts with the unsaturated halide (e.g., a bromoalkene) to form a palladium(II) complex. youtube.comyoutube.com

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond. youtube.comyoutube.com

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new alkene product and a palladium-hydride species. youtube.comyoutube.com

Reductive Elimination: The palladium-hydride complex, in the presence of a base, regenerates the active palladium(0) catalyst, completing the cycle. youtube.com

While specific studies on this compound in Heck reactions are not extensively detailed in the provided context, the reactivity of bromoalkenes is well-established. organic-chemistry.org The reaction conditions typically tolerate a variety of functional groups, although the electronic and steric properties of the substrates can influence reaction efficiency. youtube.comdntb.gov.ua Catalysts for this reaction are often generated in situ from precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of phosphine (B1218219) ligands. libretexts.orgyoutube.com

Table 1: Key Features of the Heck Reaction

| Feature | Description |

| Reaction Type | Palladium-catalyzed cross-coupling |

| Reactants | Unsaturated halide (or triflate) and an alkene |

| Catalyst | Typically a Palladium(0) complex (e.g., generated from Pd(OAc)₂ with phosphine ligands) |

| Reagent | A base (e.g., triethylamine, potassium carbonate) |

| Key Bond Formed | Carbon-carbon bond |

| Product | Substituted alkene |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional handle that can be converted into a variety of derivatives. These transformations are fundamental in organic synthesis for modifying the properties and reactivity of the parent molecule.

Esterification is a common reaction of carboxylic acids. One of the most direct methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

For this compound, reaction with methanol (B129727) under acidic conditions would yield methyl 6-bromohex-2-enoate. This transformation replaces the hydroxyl group of the carboxylic acid with a methoxy (B1213986) group. The existence and properties of the resulting compound, methyl (2E)-6-bromohex-2-enoate, are documented. This product retains the bromoalkene functionality, making it available for subsequent reactions like cross-coupling.

Table 2: Fischer Esterification of this compound

| Reactant | Reagent | Product |

| This compound | Methanol (CH₃OH) | Methyl 6-bromohex-2-enoate |

Beyond esters, the carboxylic acid group can be converted into other important derivatives, most notably amides. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. A more common and efficient approach involves activating the carboxylic acid first.

This activation can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride. Reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would produce 6-bromohex-2-enoyl chloride. This acyl chloride is highly electrophilic and will readily react with a primary or secondary amine to form the corresponding amide.

Alternatively, peptide coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) can be used to facilitate amide bond formation directly from the carboxylic acid and an amine under milder conditions. These reagents activate the carboxyl group in situ, allowing for nucleophilic attack by the amine. This method is widely used for its efficiency and tolerance of various functional groups. google.com

Table 3: General Synthesis of Amides from a Carboxylic Acid

| Starting Material | Activation Method | Intermediate/Activated Species | Reactant | Product |

| Carboxylic Acid (R-COOH) | Thionyl Chloride | Acyl Chloride (R-COCl) | Amine (R'-NH₂) | Amide (R-CONH-R') |

| Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC) | Activated Ester | Amine (R'-NH₂) | Amide (R-CONH-R') |

Synthesis and Investigation of Derivatives and Analogues of 6 Bromohex 2 Enoic Acid

Exploration of Esters, such as Methyl 6-Bromohex-2-enoate, and Their Reactivity

The synthesis of esters of 6-bromohex-2-enoic acid, such as methyl 6-bromohex-2-enoate, is a key step in exploring the chemical reactivity of the parent acid. While specific documented syntheses for methyl 6-bromohex-2-enoate are not extensively reported in readily available literature, general methods of esterification can be applied. Typically, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride, would be a standard approach.

The reactivity of methyl 6-bromohex-2-enoate is characterized by the presence of two key functional groups: the α,β-unsaturated ester and the terminal alkyl bromide. The α,β-unsaturated system is susceptible to nucleophilic conjugate addition at the β-position. The terminal bromine atom provides a site for nucleophilic substitution reactions. These dual reactive sites make methyl 6-bromohex-2-enoate a potentially versatile intermediate in organic synthesis. For instance, it could undergo reactions with nucleophiles to introduce a variety of functional groups at either the β-position or at the C-6 position, leading to the formation of diverse molecular architectures.

Comparative Studies with Isomeric Bromohexenoic Acids

A comparative analysis of this compound with its isomers provides valuable insights into how the positions of the bromine atom and the double bond influence the molecule's properties and reactivity. Key isomers for comparison include 6-bromohex-3-enoic acid, 2-bromohex-5-enoic acid, and the shorter-chain analogue, (E)-4-bromobut-2-enoic acid.

Table 1: Comparison of Physicochemical Properties of Bromohexenoic Acid Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C6H9BrO2 | 193.04 | 920007-12-1 pharmaffiliates.com |

| (E)-6-Bromohex-2-enoic Acid | C6H9BrO2 | 193.04 | 125452-72-4 pharmaffiliates.com |

| 6-Bromohex-3-enoic acid | C6H9BrO2 | 193.04 | 54308368 nih.gov |

| 5-Bromohex-2-enoic acid | C6H9BrO2 | 193.04 | 57290032 nih.gov |

| (E)-4-Bromobut-2-enoic acid | C4H5BrO2 | 164.99 | 13991-36-1 srisyn.combldpharm.com |

This table is generated based on available data and may not be exhaustive.

The position of the double bond relative to the carboxylic acid and the location of the bromine atom significantly impact the electronic and steric properties of these isomers. For instance, in this compound, the double bond is conjugated with the carbonyl group, which activates the β-carbon for nucleophilic attack. In contrast, 6-bromohex-3-enoic acid lacks this conjugation, and its reactivity at the double bond would be more typical of an isolated alkene. The bromine atom's position also dictates its susceptibility to nucleophilic substitution, with primary bromides like in this compound generally being more reactive than secondary ones.

(E)-4-Bromobut-2-enoic acid, also known as 4-bromocrotonic acid, serves as a shorter-chain analogue. Its properties and reactivity are influenced by the closer proximity of the bromine atom to the conjugated system. srisyn.comtcichemicals.comtcichemicals.comnih.gov

Synthesis and Synthetic Utility of Functionally Modified Derivatives

The functional modification of this compound and its esters opens avenues for the synthesis of a wide range of complex molecules. The reactivity of the terminal bromide allows for the introduction of various functional groups through nucleophilic substitution reactions. For example, reaction with amines could yield amino acids, while reaction with cyanide would introduce a nitrile group, which can be further elaborated.

Furthermore, the α,β-unsaturated ester moiety can participate in a variety of transformations. Cycloaddition reactions, such as the Diels-Alder reaction, could be employed to construct cyclic systems. The double bond can also be subjected to epoxidation or dihydroxylation to introduce new stereocenters.

The combination of these reactive sites makes derivatives of this compound valuable building blocks in the synthesis of natural products and other biologically active compounds. For instance, the bromo-enoate scaffold could serve as a starting point for the synthesis of long-chain fatty acids with specific functionalities or for the construction of heterocyclic systems. A related compound, ethyl 6-bromohex-2-enoate, is also known and provides another synthetic handle for derivatization. nih.gov The synthesis of related structures, such as hex-5-ynoic acid from cyclohexanone (B45756) via a bromination-dehydrobromination sequence of an intermediate hex-5-enoic acid, highlights the utility of bromo- intermediates in accessing diverse chemical structures. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for 6 Bromohex 2 Enoic Acid Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 6-Bromohex-2-enoic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's carbon skeleton and the location of its functional groups.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of (E)-6-Bromohex-2-enoic acid, distinct signals corresponding to each unique proton environment are expected. The protons attached to the carbon-carbon double bond (olefinic protons) at the C2 and C3 positions would appear in the downfield region, typically between 5.8 and 7.1 ppm. The proton at C3, being adjacent to a CH₂ group, would likely appear as a multiplet, specifically a doublet of triplets. The proton at C2, adjacent to the carboxylic acid group, would also present as a multiplet, likely a doublet of triplets. The protons of the methylene (B1212753) groups (C4 and C5) would resonate in the mid-field region. The methylene group at C4, adjacent to the double bond, is expected around 2.3 ppm, while the C5 protons, being closer to the electronegative bromine atom, would be shifted further downfield. The protons on the carbon bearing the bromine atom (C6) would be the most downfield of the aliphatic protons, typically appearing around 3.4 ppm as a triplet due to coupling with the adjacent CH₂ protons. The acidic proton of the carboxylic acid group would exhibit a broad singlet at a very downfield chemical shift, often above 10-12 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct peak for each unique carbon atom. The carbon of the carbonyl group (C=O) in the carboxylic acid is expected to have the largest chemical shift, typically in the range of 170-180 ppm. The olefinic carbons (C2 and C3) would resonate in the 120-150 ppm region. The aliphatic carbons would appear in the upfield region, with their chemical shifts influenced by the proximity of electronegative atoms. The carbon atom bonded to the bromine (C6) would be expected around 30-40 ppm, while the other methylene carbons (C4 and C5) would appear at slightly different shifts due to their positions relative to the double bond and the bromine atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-6-Bromohex-2-enoic Acid

| Atom Position | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |

| COOH | 10.0 - 13.0 (s, 1H) | 170 - 180 |

| H-2 | 5.8 - 6.0 (dt, 1H) | 120 - 125 |

| H-3 | 6.9 - 7.1 (dt, 1H) | 145 - 150 |

| H₂-4 | ~2.3 (q, 2H) | 30 - 35 |

| H₂-5 | ~2.1 (quint, 2H) | 30 - 35 |

| H₂-6 | ~3.4 (t, 2H) | 32 - 38 |

Note: Predicted values are based on the analysis of similar structures. s = singlet, t = triplet, q = quartet, quint = quintet, dt = doublet of triplets.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₆H₉BrO₂), the molecular weight is approximately 192.04 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key characteristic feature for a bromine-containing compound is the presence of an isotopic peak at M+2 with nearly equal intensity to the M⁺ peak, due to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br.

The fragmentation of this compound would likely proceed through several characteristic pathways. Alpha-cleavage next to the carbonyl group could result in the loss of the hydroxyl radical (•OH, mass 17) or the entire carboxyl group (•COOH, mass 45). Another prominent fragmentation pathway would be the loss of a bromine atom (•Br, mass 79 or 81), leading to a significant peak at m/z corresponding to the remaining C₆H₉O₂⁺ fragment. Cleavage of the alkyl chain can also occur, leading to a series of fragment ions separated by 14 mass units (CH₂). The presence of the double bond can influence fragmentation, potentially leading to resonance-stabilized carbocations.

Interactive Data Table: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Significance |

| 192/194 | [C₆H₉BrO₂]⁺ | Molecular ion (M⁺, M+2) |

| 113 | [M - Br]⁺ | Loss of Bromine atom |

| 147/149 | [M - COOH]⁺ | Loss of Carboxyl group |

| 175/177 | [M - OH]⁺ | Loss of Hydroxyl group |

Chromatographic Techniques for Purity Determination and Separation

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this compound. A nonpolar stationary phase, such as a C18 column, would be used with a polar mobile phase. A typical mobile phase could be a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or phosphoric acid to ensure the carboxylic acid remains in its protonated form for better peak shape. Detection can be achieved using a UV detector, as the carbon-carbon double bond and the carbonyl group exhibit UV absorbance.

Gas Chromatography (GC): For GC analysis, the carboxylic acid functional group of this compound typically requires derivatization to increase its volatility. A common method is esterification to form, for example, the methyl ester. The resulting derivative can then be analyzed on a nonpolar or medium-polarity capillary column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS provides the added advantage of identifying impurities based on their mass spectra.

Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment. A polar stationary phase like silica (B1680970) gel is used with a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The position of the this compound spot, visualized for instance by UV light or by staining with an appropriate reagent, can be used to calculate its retention factor (Rƒ), which is characteristic for a given set of conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent feature would be a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. Superimposed on this broad band, the C-H stretching vibrations of the aliphatic and vinylic protons would appear just below and just above 3000 cm⁻¹, respectively.

A strong, sharp absorption peak between 1680 and 1710 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid. The C=C stretching vibration of the double bond would give rise to an absorption band in the region of 1640-1680 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl C=O | Stretch | 1680 - 1710 | Strong, Sharp |

| Alkene C=C | Stretch | 1640 - 1680 | Medium |

| Vinylic/Alkyl C-H | Stretch | 2850 - 3100 | Medium |

| Alkyl C-Br | Stretch | 500 - 600 | Medium-Weak |

Mechanistic Investigations of Chemical Reactions Involving 6 Bromohex 2 Enoic Acid

Elucidation of Reaction Pathways through Kinetic Studies

Kinetic studies are a cornerstone in the elucidation of reaction mechanisms, providing quantitative data on how reaction rates respond to changes in concentration, temperature, and other variables. While specific kinetic data for reactions of 6-bromohex-2-enoic acid are not extensively documented in publicly available literature, the principles of chemical kinetics can be applied to predict and understand its reactive behavior.

One probable reaction pathway for this compound is intramolecular cyclization. The presence of a nucleophilic carboxylic acid group and an electrophilic carbon bearing a bromine atom within the same molecule sets the stage for a ring-forming reaction. The rate of such a reaction can be studied by monitoring the disappearance of the starting material or the appearance of the cyclized product over time.

A hypothetical kinetic study for the intramolecular cyclization of this compound could involve the following considerations:

Rate Law: The reaction would likely follow first-order kinetics, as it is an intramolecular process. The rate equation would be: Rate = k[this compound], where k is the rate constant.

Temperature Dependence: The effect of temperature on the rate constant would be investigated to determine the activation energy (Ea) of the reaction, using the Arrhenius equation. This provides insight into the energy barrier that must be overcome for the reaction to proceed.

Table 1: Hypothetical Kinetic Data for the Intramolecular Cyclization of this compound

| Temperature (K) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| 298 | 1.2 x 10⁻⁵ | 85 |

| 308 | 3.5 x 10⁻⁵ | 85 |

This table presents hypothetical data to illustrate the expected trend for a first-order intramolecular reaction.

Analysis of Transition States and Reaction Energy Profiles

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the reaction energy profile, representing the point of maximum energy along the reaction coordinate. Understanding the structure and energy of the transition state is crucial for explaining reaction rates and selectivity.

For the intramolecular cyclization of this compound, the reaction could proceed via a nucleophilic attack of the carboxylate oxygen on the carbon atom bonded to the bromine. This would likely involve a cyclic transition state. Computational chemistry methods, such as density functional theory (DFT), are powerful tools for modeling such transition states and calculating their energies.

A plausible transition state for the intramolecular cyclization would involve the formation of a five- or six-membered ring. For instance, the gas-phase elimination of 2-bromopropionic acid has been shown to proceed through a five-membered cyclic transition state. researchgate.net A similar mechanism can be envisioned for this compound, where the carboxylic acid proton assists in the departure of the bromide ion.

Reaction Energy Profile:

A reaction energy profile visually represents the energy changes that occur as reactants are converted into products. For the intramolecular cyclization of this compound, the profile would show the reactants at an initial energy level, rising to the energy of the transition state, and then dropping to the energy of the more stable cyclic product.

Table 2: Calculated Relative Energies for a Hypothetical Intramolecular Cyclization of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (this compound) | 0 |

| Transition State | +20 |

This table provides representative calculated energies for the key species along the reaction coordinate.

The Influence of Catalysts and Reagents on Reaction Mechanisms

The course of a chemical reaction can be significantly altered by the presence of catalysts and reagents. These substances can change the reaction mechanism, lower the activation energy, and improve reaction rates and selectivity.

Catalysis:

Acid Catalysis: In the context of this compound, an acid catalyst could protonate the carbonyl oxygen of the carboxylic acid group, making it more electrophilic and potentially facilitating reactions at the double bond.

Base Catalysis: A base would deprotonate the carboxylic acid, forming a carboxylate anion. This would enhance the nucleophilicity of the oxygen atoms, thereby promoting intramolecular cyclization or other nucleophilic reactions. The rate of this intramolecular base-catalyzed reaction would likely be significantly faster than an intermolecular equivalent due to the proximity of the reacting groups. libretexts.org

Enzyme Catalysis: Enzymes can be highly specific and efficient catalysts. While no specific enzyme has been reported to act on this compound, the principles of enzyme catalysis, such as the use of benzaldehyde (B42025) lyase in intramolecular Stetter reactions, demonstrate the potential for biocatalytic transformations. nih.gov

Reagents:

The choice of reagents can direct the reaction of this compound down different mechanistic pathways. For example:

Strong, non-nucleophilic bases could favor elimination reactions, leading to the formation of a dienoic acid.

Nucleophiles could participate in substitution reactions at the carbon bearing the bromine atom.

Electrophiles could add across the carbon-carbon double bond, initiating a different set of chemical transformations.

The interplay between the substrate's inherent reactivity and the effects of catalysts and reagents is a central theme in mechanistic chemistry. A thorough understanding of these factors allows for the rational design of synthetic routes and the control of chemical reactivity.

Computational and Theoretical Studies of 6 Bromohex 2 Enoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research for predicting molecular properties. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 6-bromohex-2-enoic acid, DFT calculations can elucidate its ground-state geometry, electronic distribution, and vibrational frequencies.

A typical DFT study on this molecule would involve selecting a functional, such as B3LYP, and a basis set, for instance, 6-311G++(d,p), which provides a good balance between accuracy and computational cost for organic molecules containing bromine. nih.gov Such calculations would begin by optimizing the molecule's geometry to find the lowest energy arrangement of its atoms.

The results of these calculations provide precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric properties. Furthermore, DFT is used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are essential for predicting chemical reactivity.

Table 1: Predicted Geometrical Parameters of this compound from Representative DFT Calculations Note: The following data are illustrative examples of typical outputs from DFT calculations on similar organic molecules and represent plausible values for this compound.

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | 1.21 | |

| C-O (hydroxyl) | 1.35 | |

| O-H | 0.97 | |

| C=C | 1.34 | |

| C-Br | 1.95 | |

| **Bond Angles (°) ** | ||

| O=C-O | 124.5 | |

| C=C-C | 122.0 | |

| C-C-Br | 110.5 |

Molecular Modeling and Conformational Analysis

Due to the presence of several single bonds, the aliphatic chain of this compound is flexible, allowing the molecule to adopt numerous spatial arrangements, or conformations. Molecular modeling and conformational analysis are computational techniques used to identify the most stable of these conformations and to understand the energy barriers that separate them.

The conformational landscape of this compound is primarily defined by rotation around two key areas:

The Carboxyl Group: The C-O single bond of the carboxylic acid can rotate, leading to two principal planar conformations: syn and anti. The syn conformation, where the hydroxyl hydrogen is oriented toward the carbonyl oxygen, is generally more stable due to favorable intramolecular interactions. nih.gov

The α,β-Unsaturated System: Rotation around the single bond between the alpha and beta carbons (C2-C3) gives rise to s-trans and s-cis conformers. The relative stability of these depends on steric hindrance and electronic effects. ic.ac.uk

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity of this compound is largely governed by its functional groups: the α,β-unsaturated system and the terminal bromine atom. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized electronic system. libretexts.org A resonance analysis shows that electron density is pulled away from the β-carbon, making it electrophilic.

This electronic feature dictates the molecule's reactivity towards nucleophiles, leading to two potential modes of attack:

1,2-Addition: Direct attack at the electrophilic carbonyl carbon.

1,4-Addition (Conjugate Addition): Attack at the electrophilic β-carbon, a reaction often referred to as a Michael-type addition. libretexts.org

Computational chemistry allows for the prediction of which pathway is more favorable. By calculating the distribution of electron density and mapping the molecular electrostatic potential (MEP), regions of positive potential (electrophilic sites) and negative potential (nucleophilic sites) can be visualized. The relative reactivity of the carbonyl carbon versus the β-carbon can be quantified using reactivity indices derived from DFT, helping to predict whether 1,2- or 1,4-addition will dominate with a given nucleophile. nih.gov Strong, hard nucleophiles tend to favor 1,2-addition, while softer nucleophiles typically favor the 1,4-conjugate addition pathway. libretexts.org

Computational Studies on Biomolecular Interactions for Related Chemical Scaffolds

While specific molecular docking studies for this compound are not prominent in the literature, research on related haloalkanoic acids provides valuable insights into how such molecules might interact with biological targets like enzymes. jscienceheritage.com Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.com

A key class of enzymes that interact with halogenated compounds are dehalogenases. Computational docking studies have been performed to investigate the binding affinity of various haloalkanoic acids to the active site of dehalogenase E (DehE). jscienceheritage.com These studies calculate the binding energy, which indicates the stability of the ligand-protein complex. A more negative binding energy corresponds to a higher binding affinity.

Research has shown that the size of the halogen atom and the number of hydrogen bonds formed are critical factors for substrate affinity. jscienceheritage.com In silico studies comparing chlorinated and brominated compounds revealed that brominated substrates often have lower binding energies, suggesting they are preferred substrates. jscienceheritage.com For example, tribromoacetic acid was identified as a highly favorable substrate for DehE, with key interactions involving amino acid residues such as Tryptophan (Trp34), Phenylalanine (Phe37), and Serine (Ser188). jscienceheritage.com

These findings suggest that this compound could potentially act as a substrate or inhibitor for similar enzymes. The carboxylate group would likely serve as a primary anchor, forming strong hydrogen bonds or salt bridges with positively charged residues like Arginine or Lysine in an active site, while the bromo-alkyl chain would fit into a hydrophobic pocket, with the bromine atom potentially forming specific halogen bonds or other interactions. mdpi.com

Table 2: Representative Binding Energies of Haloalkanoic Acids with Dehalogenase (DehE) from a Molecular Docking Study Source: Adapted from in silico studies on DehE binding interactions. jscienceheritage.com

| Compound | Halogen Type | Binding Energy (kcal/mol) |

| Monochloroacetic Acid | Chlorine | -4.61 |

| Monobromoacetic Acid | Bromine | -4.82 |

| Dichloroacetic Acid | Chlorine | -5.16 |

| Dibromoacetic Acid | Bromine | -5.46 |

| Trichloroacetic Acid | Chlorine | -5.92 |

| Tribromoacetic Acid | Bromine | -6.48 |

Applications of 6 Bromohex 2 Enoic Acid As a Synthon in Complex Molecule Synthesis

Precursor in the Synthesis of Natural Products and Their Analogues

While direct applications of 6-bromohex-2-enoic acid in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are present in various biologically active metabolites. The inherent reactivity of the terminal bromide allows for facile nucleophilic substitution, while the α,β-unsaturated carboxylic acid functionality is primed for various addition and cyclization reactions. This dual reactivity makes it an ideal starting material for creating key fragments of larger, more complex natural product analogues.

One of the key synthetic strategies involves the intramolecular cyclization of bromoalkenoic acids to form lactones, which are heterocyclic core structures found in numerous natural products. Although specific examples utilizing the 2-enoic isomer are not prevalent, the general principle of halolactonization is a well-established method in natural product synthesis.

Building Block for Diverse Pharmaceutical Intermediates

The utility of bromohexanoic acid derivatives is more prominently recognized in the realm of medicinal chemistry, where they serve as crucial intermediates for the synthesis of pharmaceutically active compounds. The related saturated compound, 6-bromohexanoic acid, is a known intermediate in the preparation of various therapeutic agents, including antitumor compounds. pharmaffiliates.com This highlights the significance of the bromo- and carboxylic acid-functionalized six-carbon chain in constructing molecules with potential biological activity.

The presence of the double bond in this compound offers additional synthetic handles for modification and elaboration compared to its saturated counterpart. This allows for the introduction of further functionalities and stereochemical complexity, which are often essential for tuning the pharmacological properties of drug candidates. For instance, the alkene can undergo reactions such as epoxidation, dihydroxylation, or Michael additions to generate a diverse library of pharmaceutical intermediates.

The synthesis of (E)-6-Bromohex-2-enoic acid has been described, confirming its accessibility for use in synthetic campaigns. The preparation of related bromo-lactones from lactones underscores the importance of such intermediates in synthetic chemistry. nih.govbeilstein-journals.org Bromolactones are valuable precursors for introducing lactone units into organic molecules, a common feature in many drug molecules. nih.govbeilstein-journals.org

Contribution to the Construction of Novel Organic Scaffolds and Advanced Materials

The unique combination of functional groups in this compound makes it a promising candidate for the construction of novel organic scaffolds and advanced materials. The terminal bromine can be converted to an azide (B81097) or other functionalities suitable for click chemistry, enabling its incorporation into larger molecular architectures.

Furthermore, the carboxylic acid group can be used to anchor the molecule to surfaces or to participate in polymerization reactions. The alkene functionality can also be exploited in polymerization processes, such as ring-opening metathesis polymerization (ROMP) precursors or as a monomer in addition polymerization. While specific examples detailing the use of this compound in materials science are not widely reported, the fundamental reactivity of its constituent functional groups suggests a high potential for such applications. For example, boronic acid-containing polymers, which have applications from materials to medicine, are synthesized from precursors that can be derived from bromo-functionalized molecules.

The ability to form lactones through intramolecular cyclization also opens avenues for the synthesis of polyesters and other polymeric materials with tailored properties. Polyhydroxyalkanoates (PHAs), which are bacterially synthesized polyesters, are a source of chiral synthons for various applications, indicating the value of hydroxy acids (derivable from bromo acids) in polymer chemistry.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-Bromohex-2-enoic acid, and how is purity validated?

- Methodological Answer : A typical synthesis involves copper-catalyzed enantioselective conjugate addition reactions. For example, (E)-6-Bromohex-2-enoic acid (1l) is synthesized and purified using column chromatography (silica gel, gradient elution). Purity is assessed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), with spectral data confirming structural integrity and enantiomeric excess .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR are essential for confirming the alkene geometry (E/Z configuration) and bromine substitution pattern. Mass spectrometry (MS) provides molecular weight validation. For example, in a study by Yan et al., HRMS data matched the molecular formula C6H9BrO2, ensuring accurate characterization .

Q. How is this compound utilized as a substrate in organic synthesis?

- Methodological Answer : The compound serves as a non-activated acceptor in enantioselective conjugate additions. In copper-catalyzed reactions with Grignard reagents, the α,β-unsaturated carboxylic acid moiety enables stereocontrol. Reaction conditions (e.g., solvent, temperature, ligand choice) are optimized to achieve high enantiomeric ratios, as demonstrated in catalytic studies .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in copper-catalyzed reactions involving this compound?

- Methodological Answer : Key variables include:

- Ligand design : Chiral phosphine or N-heterocyclic carbene ligands enhance stereochemical outcomes.

- Solvent effects : Polar aprotic solvents (e.g., THF) improve catalyst solubility and transition-state organization.

- Temperature control : Lower temperatures (0–25°C) reduce kinetic resolution side reactions.

Systematic screening via Design of Experiments (DoE) or high-throughput methods is recommended to identify optimal conditions .

Q. What strategies resolve contradictions between spectroscopic data and expected reaction outcomes?

- Methodological Answer : Cross-validation using complementary techniques is critical:

- NMR vs. MS : If NMR suggests impurities but MS is clean, repeat purification or employ 2D NMR (e.g., COSY, HSQC) to assign signals.

- Chromatographic analysis : Use HPLC with chiral columns to verify enantiopurity if optical rotation data conflict with HRMS.

Replicating experiments under inert atmospheres (to prevent oxidation) and validating reagents for trace metals can mitigate inconsistencies .

Q. How should reaction mechanisms involving this compound be investigated?

- Methodological Answer : A multi-pronged approach is required:

- Kinetic studies : Monitor reaction rates under varying concentrations to propose rate laws.

- Isotopic labeling : Use deuterated analogs to track proton transfer steps.

- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and enantioselectivity trends.

Combining experimental and theoretical data strengthens mechanistic proposals, as shown in studies on copper-catalyzed systems .

Data Presentation and Reproducibility

Q. What are best practices for presenting analytical data in publications?

- Methodological Answer : Follow guidelines from academic journals and standards like the ACS Style Guide:

- Tables : Include retention times (column chromatography), NMR chemical shifts (δ in ppm), and MS m/z values.

- Figures : Use annotated spectra with peak assignments and error margins for enantiomeric ratios.

- Statistical reporting : Apply Student’s t-test or ANOVA to quantify reproducibility across triplicate runs.

Ensure raw data (e.g., NMR FID files) are archived in open repositories to enhance transparency .

Handling Contradictions in Experimental Data

Q. How should researchers address unexpected stereochemical outcomes in conjugate additions?

- Methodological Answer :

- Control experiments : Test catalyst-free conditions to rule out non-enantioselective pathways.

- Ligand screening : Evaluate alternative ligands (e.g., Josiphos, Taniaphos) to identify stereochemical drivers.

- Crystallography : If available, single-crystal X-ray diffraction (SHELXL refinement) provides unambiguous stereochemical proof .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.